molecular formula C12H6Br4 B147475 2,2',5,6'-Tetrabromobiphenyl CAS No. 60044-25-9

2,2',5,6'-Tetrabromobiphenyl

Cat. No.: B147475
CAS No.: 60044-25-9
M. Wt: 469.79 g/mol
InChI Key: IMEYSCIEAFLSQJ-UHFFFAOYSA-N
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Description

2,2’,5,6’-Tetrabromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H6Br4. It is one of the many brominated biphenyls used primarily as a flame retardant. These compounds are known for their ability to resist combustion, making them valuable in various industrial applications, particularly in the manufacturing of plastics, textiles, and electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,6’-Tetrabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The process requires a catalyst, often iron (Fe) or aluminum bromide (AlBr3), to facilitate the bromination reaction. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 2,2’,5,6’-Tetrabromobiphenyl follows similar principles but on a larger scale. The process involves the continuous feeding of biphenyl and bromine into a reactor, where the bromination occurs under controlled conditions. The product is then purified through various techniques such as crystallization or distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’,5,6’-Tetrabromobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

2,2’,5,6’-Tetrabromobiphenyl has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which 2,2’,5,6’-Tetrabromobiphenyl exerts its effects involves its interaction with cellular components. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes are involved in the metabolism and detoxification of various xenobiotics, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Comparison with Similar Compounds

2,2’,5,6’-Tetrabromobiphenyl belongs to the class of polybrominated biphenyls, which includes several similar compounds:

  • 2,2’,4,4’-Tetrabromobiphenyl
  • 2,2’,6,6’-Tetrabromobiphenyl
  • 3,3’,4,4’-Tetrabromobiphenyl

These compounds share similar structural features but differ in the positions of the bromine atoms on the biphenyl rings. The unique arrangement of bromine atoms in 2,2’,5,6’-Tetrabromobiphenyl contributes to its specific chemical and physical properties, making it distinct from its analogs .

Properties

IUPAC Name

1,3-dibromo-2-(2,5-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYSCIEAFLSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C(C=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074769
Record name PBB 053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60044-25-9
Record name 2,2′,5,6′-Tetrabromo-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60044-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',5,6'-Tetrabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',5,6'-TETRABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QB1542CLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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